REACTION_CXSMILES
|
FC(F)(F)[C:3]([N:5]([CH:23]([CH3:25])[CH3:24])[C:6]1[CH:19]=[C:18]2[O:20][CH2:21][O:22][C:17]2=[CH:16][C:7]=1[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)=[O:4].[NH3:28]>O1CCCC1>[CH:23]([N:5]1[C:6]2[C:7](=[CH:16][C:17]3[O:22][CH2:21][O:20][C:18]=3[CH:19]=2)[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:28][C:3]1=[O:4])([CH3:25])[CH3:24]
|
Name
|
2-(N-trifluoroacetylisopropylamino)-4,5-methylenedioxybenzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N(C1=C(C(=O)C2=CC=CC=C2)C=C2C(=C1)OCO2)C(C)C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.0 g
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC3=C(C=C12)OCO3)C3=CC=CC=C3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |